ethyl 4-(5-{(Z)-[1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}furan-2-yl)benzoate
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Overview
Description
ETHYL 4-(5-{[(5Z)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound with a unique structure that includes a furan ring, a benzoate ester, and a diazinane moiety
Preparation Methods
The synthesis of ETHYL 4-(5-{[(5Z)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves multiple steps, including the formation of the furan ring, the diazinane moiety, and the benzoate ester. The synthetic route typically starts with the preparation of the furan ring through cyclization reactions. The diazinane moiety is then introduced via a series of condensation reactions, followed by the esterification of the benzoic acid derivative to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
ETHYL 4-(5-{[(5Z)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution
Properties
Molecular Formula |
C25H20N2O6S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
ethyl 4-[5-[(Z)-[1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C25H20N2O6S/c1-3-32-24(30)16-6-4-15(5-7-16)21-13-12-19(33-21)14-20-22(28)26-25(34)27(23(20)29)17-8-10-18(31-2)11-9-17/h4-14H,3H2,1-2H3,(H,26,28,34)/b20-14- |
InChI Key |
KUXNQOYZRJQQIY-ZHZULCJRSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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